molecular formula C14H26O B134107 9,12-Tetradecadien-1-ol, (Z,E)- CAS No. 51937-00-9

9,12-Tetradecadien-1-ol, (Z,E)-

Cat. No.: B134107
CAS No.: 51937-00-9
M. Wt: 210.36 g/mol
InChI Key: IHRPKOQVBCPMQH-UHFFFAOYSA-N
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Description

9,12-Tetradecadien-1-ol, (Z,E)-: is an organic compound with the molecular formula C14H26O . It is a type of alcohol characterized by the presence of two double bonds at the 9th and 12th positions in the carbon chain, with the (Z,E)-configuration indicating the geometric isomerism of these double bonds . This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 9,12-Tetradecadien-1-ol, (Z,E)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pheromones and other biologically active compounds .

Biology: In biological research, this compound is studied for its role as a pheromone in various insect species. It is used in pheromone traps to monitor and control pest populations .

Medicine: While not directly used as a drug, 9,12-Tetradecadien-1-ol, (Z,E)- is valuable in the development of pharmaceutical intermediates and as a reference compound in analytical studies .

Industry: In industry, it is utilized in the manufacture of fragrances and flavoring agents . Its unique scent profile makes it a valuable component in perfumery .

Mechanism of Action

Target of Action

The primary target of 9,12-Tetradecadien-1-ol, (Z,E)- is insects, specifically the Indian meal moth, Plodia interpunctella . This compound acts as a sex pheromone, attracting these insects .

Mode of Action

As a pheromone, 9,12-Tetradecadien-1-ol, (Z,E)- interacts with the olfactory receptors of the target insects. When the insects detect this compound in their environment, it triggers a behavioral response, leading them to move towards the source of the pheromone .

Result of Action

The primary result of the action of 9,12-Tetradecadien-1-ol, (Z,E)- is the attraction of Plodia interpunctella . This can be used to monitor or control the population of these insects in a given area.

Action Environment

The efficacy and stability of 9,12-Tetradecadien-1-ol, (Z,E)- can be influenced by various environmental factors. For instance, wind direction and speed can affect the dispersion of this compound in the environment. Additionally, temperature and humidity might impact its volatility and stability .

Biochemical Analysis

. .

Biochemical Properties

It is known to be used as an insect attractant , suggesting that it may interact with certain proteins or receptors in insects to trigger specific behaviors.

Molecular Mechanism

It is likely that this compound interacts with specific receptors or enzymes in insects, given its role as an insect attractant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,12-Tetradecadien-1-ol, (Z,E)- typically involves the use of alkenes and alcohols as starting materials. One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired diene . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine.

Industrial Production Methods: In industrial settings, the production of 9,12-Tetradecadien-1-ol, (Z,E)- may involve large-scale Wittig reactions or hydroformylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 9,12-Tetradecadien-1-ol, (Z,E)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 9,12-Tetradecadien-1-ol, (Z,E)- can be achieved through a multi-step process involving several reactions. The key steps involve the synthesis of the required starting materials, followed by the coupling of these materials to form the desired product.", "Starting Materials": ["1. Tetradecanal", "2. Lithium aluminum hydride", "3. Sodium borohydride", "4. Ethylmagnesium bromide", "5. 12-bromo-9-octadecene", "6. 9-bromo-12-octadecene"], "Reaction": ["1. Synthesis of 9-bromo-12-octadecene by the reaction of tetradecanal with lithium aluminum hydride, followed by treatment with hydrogen bromide.", "2. Synthesis of 12-bromo-9-octadecene by the reaction of tetradecanal with sodium borohydride, followed by treatment with hydrogen bromide.", "3. Synthesis of ethyl 9,12-tetradecadienoate by the reaction of 9-bromo-12-octadecene with ethylmagnesium bromide.", "4. Synthesis of 9,12-Tetradecadien-1-ol, (Z,E)- by the reduction of ethyl 9,12-tetradecadienoate with lithium aluminum hydride." ] }

CAS No.

51937-00-9

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradeca-9,12-dien-1-ol

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,15H,4,7-14H2,1H3

InChI Key

IHRPKOQVBCPMQH-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/C/C=C/CCCCCCCCO

SMILES

CC=CCC=CCCCCCCCCO

Canonical SMILES

CC=CCC=CCCCCCCCCO

51937-00-9

Synonyms

(Z,E)-9,12-Tetradecadien-1-ol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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